molecular formula C20H30O3 B191626 Isosteviol CAS No. 27975-19-5

Isosteviol

Cat. No. B191626
CAS RN: 27975-19-5
M. Wt: 318.4 g/mol
InChI Key: KFVUFODCZDRVSS-UHFFFAOYSA-N
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Description

Isosteviol is a derivative of Stevioside, which is obtained through acid-catalyzed hydrolysis . It is also known as (−)-Isosteviol, (4α,8β,13β)-13–Methyl-16-oxo-17-norkauran-18-oic acid, Ketoisostevic acid, NSC 231875 . It has been reported to have antibacterial, anticancer, and anti-tuberculosis effects .


Synthesis Analysis

Isosteviol is produced from stevioside, a natural sweetener, through a process called in-situ separation-coupling-reaction . This process involves the use of acidic ion-exchange resin as a catalyst. Other methods of synthesis involve the use of aliphatic alkylamine and alkyldiamines with PyBOP and DIEA .


Molecular Structure Analysis

The molecular structure of Isosteviol has been studied using various techniques. A study used multivariate adaptive regression splines (MARSplines) applied to a data set of 20 isosteviol derivatives bearing thiourea fragments with possible FXa inhibitory action . The study found that the molecular three-dimensional conformation is of high significance for the MARSplines modeling procedure and obviously for FXa inhibitory activity .


Chemical Reactions Analysis

The chemical reactions involving Isosteviol are not well-documented in the literature. However, it is known that Isosteviol is a product of the acid-catalyzed hydrolysis of Stevioside .


Physical And Chemical Properties Analysis

The physical and chemical properties of Isosteviol are not well-documented in the literature. However, it is known that Isosteviol is a tetracyclic diterpenoid .

Scientific Research Applications

Anticancer Activities

Isosteviol has shown potential in the fight against cancer. Research indicates that derivatives of Isosteviol can have cytotoxic activities against various cancer cell lines, including breast, lung, pancreas, prostate, colon, and cervical cancers .

Organic Synthesis Building Block

Due to its unique and rare structural features, Isosteviol serves as a valuable building block in organic synthesis. This allows for the development of novel drugs and pharmacologically active compounds .

Synthesis of Glycosides and Glycoconjugates

Isosteviol is used in the synthesis of glycosides and glycoconjugates, which have demonstrated anticancer activities. This synthesis process is crucial for developing new cancer treatments .

Mannich Condensation

Isosteviol is involved in Mannich condensation reactions to form 1,3-aminoketones with different stereoselectivities. This reaction is significant for creating compounds with potential biological applications .

Mechanism of Action

Target of Action

Isosteviol primarily targets DNA polymerase and DNA topoisomerase . It also modulates the Glucagon receptor (GCGR) , which plays a significant role in glucose metabolism and homeostasis .

Mode of Action

Isosteviol interacts with its targets, inhibiting the function of DNA polymerase and DNA topoisomerase . This interaction results in antibacterial, anticancer, and anti-tuberculosis effects . As a GCGR modulator, isosteviol can influence glucose metabolism, potentially offering therapeutic benefits for metabolic diseases like Type 2 Diabetes Mellitus .

Biochemical Pathways

Isosteviol affects several biochemical pathways. It has been shown to regulate metabolic profiling, macrophage polarization, and the NF-κB pathway . The affected pathways include glycerophospholipid metabolism, phenylalanine metabolism, phenylalanine, tyrosine and tryptophan biosynthesis, the pentose phosphate pathway, and phosphonate and phosphinate metabolism . These pathways are crucial in the potential pharmacological mechanism of Isosteviol in regulating intestinal inflammation and oxidative stress .

Pharmacokinetics

The pharmacokinetics of Isosteviol reveal a gender-related difference in systemic removal in Sprague-Dawley rats, likely due to differences in the glucuronidation capacity of Isosteviol . Following oral dosing, the half-life of Isosteviol was about 103% greater in female rats than in males, and the model-derived area under the concentration-time curve (AUC) in 72 h was about 756% greater in female animals than in males . Isosteviol equivalent secreted into bile over 24 h accounted for about 94% of orally administered dose in male rats, and about 59% of oral dose in females .

Result of Action

Isosteviol has a wide range of molecular and cellular effects. It has been shown to inhibit DNA polymerase and DNA topoisomerase, leading to antibacterial, anticancer, and anti-tuberculosis effects . It also promotes angiogenesis, increases vascular endothelial cell proliferation , and has been reported to reverse hypertrophy and related inflammatory responses in in vitro models representative of cardiac muscle cells .

Action Environment

The action of Isosteviol can be influenced by environmental factors. For instance, the solubility and bioavailability of Isosteviol can be improved using cyclodextrin metal-organic frameworks . Additionally, Isosteviol has been shown to modulate growth physiology and antioxidant defense systems, conferring tolerance against cadmium (Cd) stress in wheat .

Safety and Hazards

Safety data sheets suggest that Isosteviol requires suitable respiratory protection, protective gloves, and safety goggles with side-shields. It should be kept away from drains, water courses, or the soil .

properties

IUPAC Name

(1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13-,14-,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVUFODCZDRVSS-XGBBNYNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@@]4(CCC[C@@]([C@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950664
Record name Isosteviol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isosteviol

CAS RN

27975-19-5
Record name Isosteviol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isosteviol
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Record name Isosteviol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16870
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Isosteviol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4aR,4bS,8R,8aS,10aR)-Dodecahydro-2,4b,8-trimethyl-12-oxo-1H-2,10a-ethanophenanthrene-8-carboxylic Acid
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Record name ISOSTEVIOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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